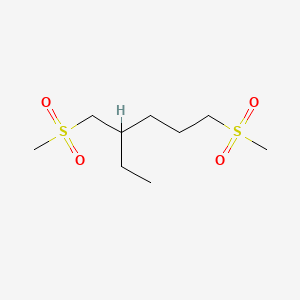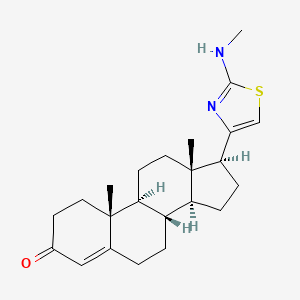
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of a thiazole ring attached to the androstane skeleton, which imparts unique chemical and biological properties. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with androst-4-en-3-one, a common steroidal precursor.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an alpha-halo ketone.
Methylamino Substitution: The methylamino group is introduced via nucleophilic substitution, where a methylamine reacts with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Androst-4-en-3-one: A precursor in the synthesis of various steroidal compounds.
17-beta-Hydroxyandrost-4-en-3-one: A naturally occurring steroid with similar structural features.
Nandrolone: An anabolic steroid with a similar androstane skeleton.
Uniqueness
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which impart distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and differentiate it from other androstane derivatives.
Propiedades
Número CAS |
95440-99-6 |
|---|---|
Fórmula molecular |
C23H32N2OS |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2OS/c1-22-10-8-15(26)12-14(22)4-5-16-17-6-7-19(20-13-27-21(24-3)25-20)23(17,2)11-9-18(16)22/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t16-,17-,18-,19+,22-,23-/m0/s1 |
Clave InChI |
QXMDNFHOPKWABW-XAFQUIJGSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC)CCC5=CC(=O)CC[C@]35C |
SMILES canónico |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC)CCC5=CC(=O)CCC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



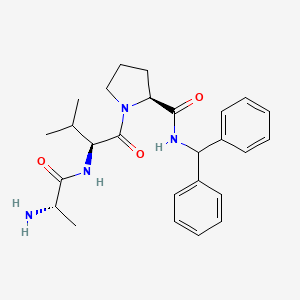
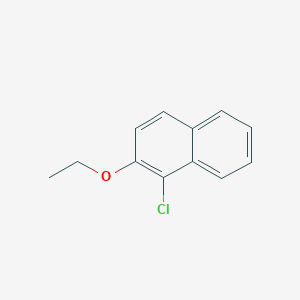
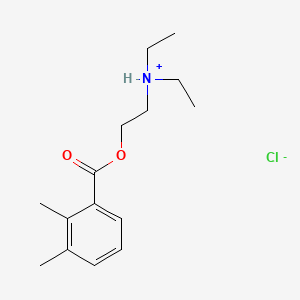
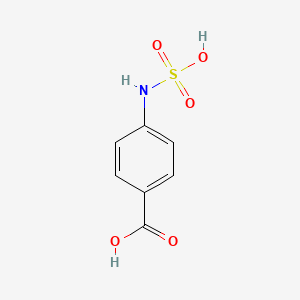
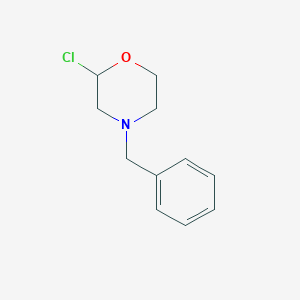
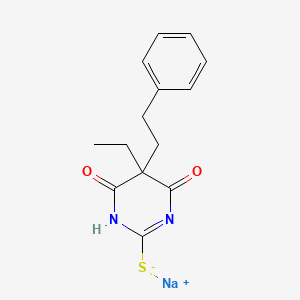

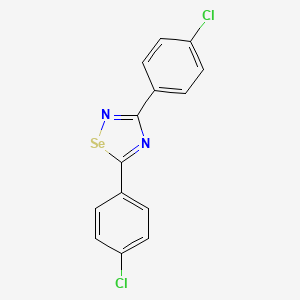
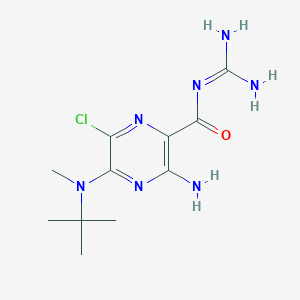
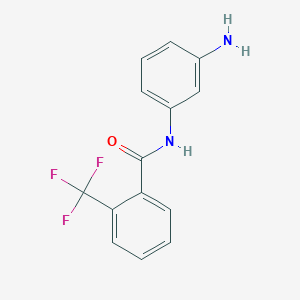
![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)
![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
